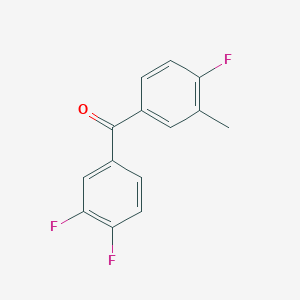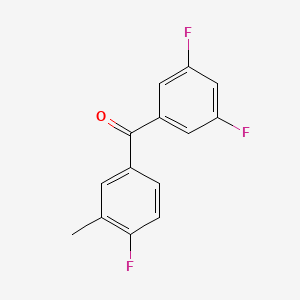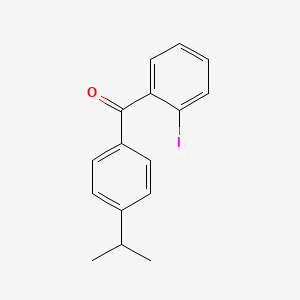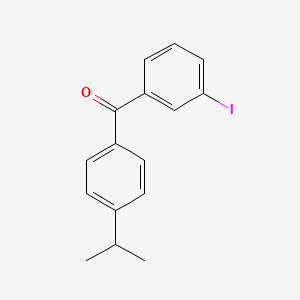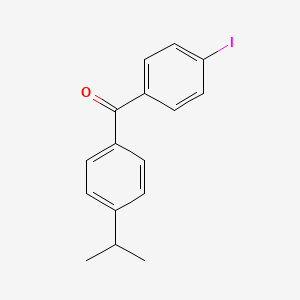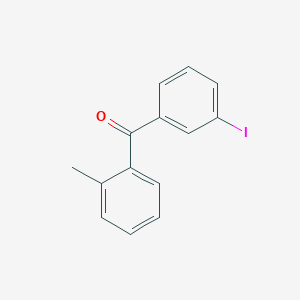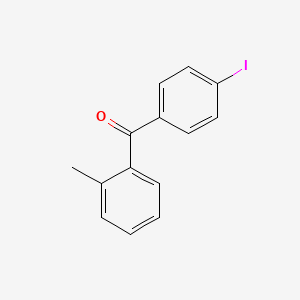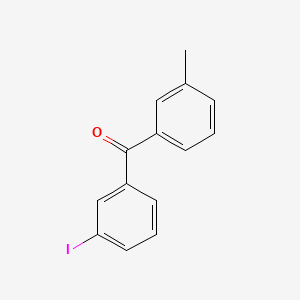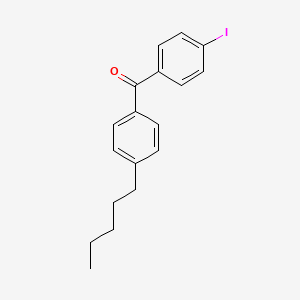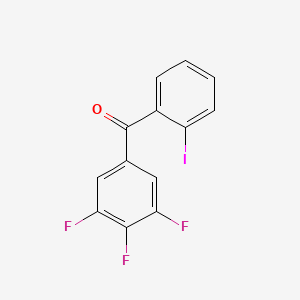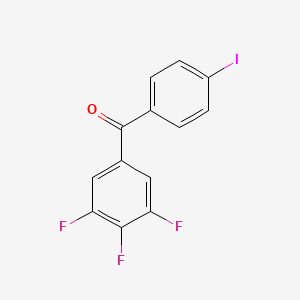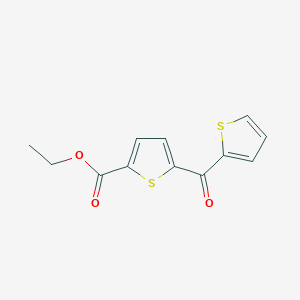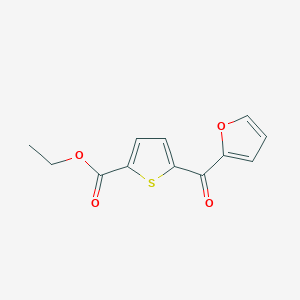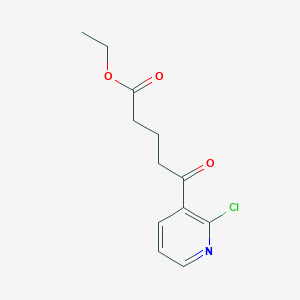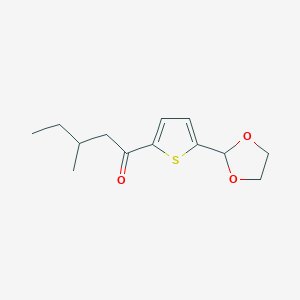
5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone” is a complex organic molecule. The 1,3-dioxolane part of the molecule is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
1,3-Dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . A mixture of orthoesters or molecular sieves can also provide effective water removal through chemical reaction or physical sequestration .Chemical Reactions Analysis
1,3-Dioxolanes can undergo various chemical reactions. For instance, they can be oxidized with molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 as a co-catalyst to give esters . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .Applications De Recherche Scientifique
Catalysis and Synthesis
Zeolite-Catalyzed Synthesis : Zeolites like Y, US-Y, and ZSM-5 can catalyze the synthesis of 1,3-dioxolanes, indicating potential applications in the production of compounds similar to 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone (Zatorski & Wierzchowski, 1991).
Catalyzed Addition to Epoxides : [Cp*Ir(NCMe)3]2+ catalysts facilitate the addition of ketones to epoxides, producing 1,3-dioxolanes. This process could be applicable in synthesizing variants of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone (Adams, Barnard, & Brosius, 1999).
Molecular Modeling and Antioxidant Evaluation
- Antioxidant Activities : Novel derivatives of di-2-thienyl ketones, which are structurally related to 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone, demonstrate significant antioxidant activities. Their electronic properties and reactivity were assessed using density functional theory (Althagafi, 2022).
Heterogeneously Catalyzed Condensations
- Glycerol Conversion into Platform Chemicals : The condensation of glycerol with ketones, a process relevant to the synthesis of 1,3-dioxolanes, demonstrates the potential of using solid acids as catalysts for producing novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Chemical Synthesis and Reactions
- Synthesis from β-Chlorolactic Acid : The reaction of β-chlorolactic acid with ketones, followed by dehydrochlorination, produces 1,3-dioxolane derivatives, suggesting a method for synthesizing compounds similar to 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone (Shevchuk, Podgornova, & Ustavshchikov, 2001).
Five-Membered Ring Systems Studies
- Heterocyclic Ring Systems : The study of five-membered heterocyclic ring systems, including dioxolanes, provides insights into the synthesis and reactions of compounds like 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone (Aitken, 1990).
Synthesis of Aromatic Compounds
- Synthesis of Blossom Orange Scent Molecule : The synthesis of 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, which has a similar structure to the target compound, was achieved using acetalization reactions. This study indicates the potential for creating aromatic compounds using similar processes (Climent, Velty, & Corma, 2002).
Propriétés
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-3-9(2)8-10(14)11-4-5-12(17-11)13-15-6-7-16-13/h4-5,9,13H,3,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPNUMUYGTUGRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641912 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone | |
CAS RN |
898772-92-4 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-3-methyl-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

